[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate
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Overview
Description
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its hexahydro-benzo[a]quinolizin core, which is substituted with dimethoxy groups and an isobutyl side chain, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzo[a]quinolizin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-benzo[a]quinolizin ring system.
Introduction of Dimethoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst, often under reflux conditions.
Attachment of the Isobutyl Side Chain: This is achieved through alkylation reactions, where the isobutyl group is introduced using isobutyl halides in the presence of a strong base.
Coupling with Amino Acid Derivative: The final step involves coupling the benzo[a]quinolizin derivative with (2R)-2-amino-3-methylbutanoic acid using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzo[a]quinolizin core, potentially converting it to a more saturated system.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isobutyl side chain, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated benzo[a]quinolizin derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Medicine
Pharmacology: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl] L-valinate dihydrochloride
- [(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol]
Uniqueness
The uniqueness of [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate lies in its specific substitution pattern and the presence of both the benzo[a]quinolizin core and the amino acid derivative. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
1025504-59-9 |
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Molecular Formula |
C24H38N2O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23-/m1/s1 |
InChI Key |
GEJDGVNQKABXKG-ZDXOVATRSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
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